molecular formula C20H28N3O19P2-3 B1264355 UDP-N-acetylmuramic acid

UDP-N-acetylmuramic acid

Cat. No. B1264355
M. Wt: 676.4 g/mol
InChI Key: NQBRVZNDBBMBLJ-MQTLHLSBSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-D-muramate(3-) is a UDP-N-acetyl-D-muramate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramic acid.
A nucleoside diphosphate sugar which is formed from UDP-N-acetylglucosamine and phosphoenolpyruvate. It serves as the building block upon which peptidoglycan is formed.

Scientific Research Applications

Synthesis Optimization

UDP-N-acetylmuramic acid (UDP-MurNAc) is vital in bacterial peptidoglycan biosynthesis. Humljan et al. (2008) optimized its synthesis, focusing on muramyl phosphate and UMP-morpholidate coupling, enabling reproducible multi-gram scale production (Humljan et al., 2008).

Enzymatic Synthesis

Raymond et al. (2003) developed an enzymatic scheme for UDP-MurNAc synthesis using Escherichia coli enzymes, facilitating its availability for peptidoglycan pathway studies (Raymond, Price, & Pavelka, 2003).

Structural Analysis

Mol et al. (2003) examined Haemophilus influenzae MurC, which catalyzes the addition of the first amino acid to the cytoplasmic precursor of bacterial cell wall peptidoglycan. They determined crystal structures of MurC in complex with UDP-MurNAc, providing insights into its functioning (Mol et al., 2003).

Recycling Pathway in Gram-negative Bacteria

Gisin et al. (2013) identified a salvage pathway in Gram-negative bacteria that bypasses de novo biosynthesis of UDP-MurNAc, offering a rationale for intrinsic fosfomycin resistance (Gisin et al., 2013).

Role in Antibiotic Resistance

Renner-Schneck et al. (2015) provided the first structural analysis of MurNAc-α1-P uridylyltransferase MurU, part of a cell wall recycling pathway in Gram-negative bacteria that contributes to high intrinsic resistance to fosfomycin (Renner-Schneck et al., 2015).

Exploration of Ligase Function

Kurokawa et al. (2007) explored Staphylococcus aureus MurC's role in L-alanine recognition, crucial for peptidoglycan biosynthesis. They characterized a temperature-sensitive mutation, providing experimental evidence supporting MurC's structural information (Kurokawa et al., 2007).

Impact on Peptidoglycan Production

Hervé et al. (2007) studied Escherichia coli's UDP-N-acetylmuramate:l-Alanyl-γ-d-Glutamyl-meso-Diaminopimelate ligase, highlighting its recycling role in peptidoglycan biosynthesis (Hervé, Boniface, Gobec, Blanot, & Mengin-Lecreulx, 2007).

Drug Development

Frlan et al. (2008) designed N-benzylidenesulfonohydrazide compounds as inhibitors of UDP-N-acetylmuramic acid:L-alanine ligase, essential in bacterial cell-wall biosynthesis, indicating potential as antibacterial agents (Frlan et al., 2008).

properties

Product Name

UDP-N-acetylmuramic acid

Molecular Formula

C20H28N3O19P2-3

Molecular Weight

676.4 g/mol

IUPAC Name

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate

InChI

InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1

InChI Key

NQBRVZNDBBMBLJ-MQTLHLSBSA-K

Isomeric SMILES

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

synonyms

Acetylmuramic Acid, UDP
Acid, UDP Acetylmuramic
UDP Acetylmuramic Acid
Uridine Diphosphate N Acetylmuramic Acid
Uridine Diphosphate N-Acetylmuramic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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